molecular formula C12H22N2O2 B15145800 Cyclo(Ile-Leu)

Cyclo(Ile-Leu)

Cat. No.: B15145800
M. Wt: 226.32 g/mol
InChI Key: CCMDAWLYCNFDFN-UHFFFAOYSA-N
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Description

Cyclo-(Leu-Ile) is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Ile-Leu) can be synthesized through various methods, including solution-phase synthesis and solid-phase peptide synthesis. One common approach involves the coupling of isoleucine and leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of cyclo(Ile-Leu) often involves fermentation processes using microbial strains that naturally produce cyclic dipeptides. For instance, certain strains of Streptomyces and Bacillus are known to produce cyclo(Ile-Leu) as secondary metabolites. The fermentation broth is then subjected to extraction and purification processes, such as solid-phase extraction and high-performance liquid chromatography (HPLC), to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Ile-Leu) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclo(Ile-Leu) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclo(Ile-Leu) involves its interaction with specific molecular targets and pathways. In biological systems, cyclo(Ile-Leu) can penetrate cell membranes due to its cyclic structure, which enhances its stability and bioavailability. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, cyclo(Ile-Leu) has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cyclo(Ile-Leu)

Cyclo(Ile-Leu) is unique due to its specific amino acid composition, which imparts distinct physicochemical properties and biological activities. Its stability, resistance to enzymatic degradation, and ability to penetrate cell membranes make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

3-butan-2-yl-6-(2-methylpropyl)piperazine-2,5-dione

InChI

InChI=1S/C12H22N2O2/c1-5-8(4)10-12(16)13-9(6-7(2)3)11(15)14-10/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

CCMDAWLYCNFDFN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)CC(C)C

Origin of Product

United States

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